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This technical support center provides researchers, scientists, and drug development

professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for

navigating the complexities of ceftolozane/tazobactam (C/T) resistance in Pseudomonas

aeruginosa.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides
Category 1: Identifying Resistance Mechanisms
Question 1: My P. aeruginosa isolate shows a high C/T MIC (>4/4 µg/mL). What is the most

common mechanism of resistance I should investigate first?

Answer: The most frequently reported cause of ceftolozane/tazobactam resistance in P.

aeruginosa is the modification of the chromosomal AmpC β-lactamase.[1][2] This can involve

two primary changes that often occur in concert:

AmpC Overexpression (Hyperproduction): Mutations in regulatory genes (like ampR, ampD,

dacB) lead to derepression and increased production of the AmpC enzyme.[3][4][5]

Structural Modifications of AmpC: Amino acid substitutions or deletions within the AmpC

protein can increase its hydrolytic efficiency against ceftolozane.[1][3][6]
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Therefore, your initial investigation should focus on characterizing the ampC gene and its

expression levels.

Question 2: How can I determine if my C/T-resistant isolate is overexpressing AmpC?

Answer: You can use a combination of phenotypic and genotypic methods.

Phenotypic Confirmation: A cloxacillin inhibition test can indicate AmpC overproduction.[6]

This is typically done by determining the Minimum Inhibitory Concentration (MIC) of a β-

lactam like ceftazidime or imipenem with and without a fixed concentration of cloxacillin (an

AmpC inhibitor). A significant reduction (e.g., a ≥2-fold dilution) in the MIC in the presence of

cloxacillin suggests AmpC hyperproduction.[7]

Gene Expression Analysis (qRT-PCR): Quantitative real-time PCR (qRT-PCR) is the gold

standard for measuring ampC transcript levels.[8][9] By comparing the ampC expression in

your resistant isolate to a susceptible, wild-type control strain (e.g., PAO1), you can quantify

the degree of overexpression.

Question 3: My isolate overexpresses AmpC, but the C/T MIC is only moderately elevated

(e.g., 8/4 to 16/4 µg/mL). What else could be contributing to resistance?

Answer: While ceftolozane is more stable against AmpC than other cephalosporins, high levels

of the enzyme can overcome this stability.[3][10] However, moderate resistance often involves

a combination of mechanisms. In addition to AmpC hyperproduction, you should investigate:

Structural mutations in AmpC: Sequence the ampC gene. Specific mutations (e.g., E247K,

G183D, T96I) are known to enhance ceftolozane hydrolysis.[1][6][11][12]

Efflux Pump Upregulation: While ceftolozane is generally a poor substrate for efflux pumps

like MexAB-OprM, mutations in other systems, such as MexCD-OprJ, can contribute to

resistance.[13]

Acquired β-lactamases: The presence of extended-spectrum β-lactamases (ESBLs) or

carbapenemases can also lead to C/T resistance.[10]

Question 4: My C/T susceptibility tests (e.g., disk diffusion, Etest) are giving results that are

inconsistent with my broth microdilution (BMD) results. What could be the issue?
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Answer: Accurate susceptibility testing for C/T can be challenging, especially for isolates with

MICs near the clinical breakpoint.[14] Studies have shown that manual methods like disk

diffusion and gradient strips can have lower categorical agreement compared to the reference

BMD method, particularly for pan-β-lactam-resistant isolates.[14][15]

Troubleshooting Steps:

Confirm with Broth Microdilution (BMD): BMD is the recommended reference method for C/T

susceptibility testing.[14]

Use Current Breakpoints: Ensure you are using the latest clinical breakpoints from CLSI or

EUCAST, as these are periodically updated.[14][16][17] The CLSI breakpoint for C/T

susceptibility in P. aeruginosa is ≤4/4 µg/mL.[16]

Quality Control: Always run a quality control strain, such as P. aeruginosa ATCC 27853, with

each batch of tests to ensure the accuracy of your materials and methods.[14]

Category 2: Experimental Protocols & Workflows
Question 5: Can you provide a detailed protocol for quantifying ampC gene expression using

qRT-PCR?

Answer: Yes, here is a standard protocol for determining the relative expression of the ampC

gene in your test isolate compared to a susceptible reference strain (e.g., PAO1).

Experimental Protocol: ampC Expression by qRT-PCR

Bacterial Culture:

Grow your test isolate and the reference strain (e.g., PAO1) overnight in a suitable broth

(e.g., Luria-Bertani) at 37°C with shaking.

Subculture the strains into fresh broth and grow to mid-logarithmic phase (OD600 ≈ 0.5-

0.6). This phase represents active bacterial growth and gene expression.

RNA Extraction:

Harvest approximately 1x10⁹ bacterial cells by centrifugation.
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Immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect

Bacteria Reagent) to prevent transcript degradation.

Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the

manufacturer's instructions. Include an on-column DNase digestion step to remove

contaminating genomic DNA.

cDNA Synthesis:

Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check for purity

by assessing the A260/A280 ratio (should be ~2.0).

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with

random primers or gene-specific primers.

Quantitative PCR (qPCR):

Prepare the qPCR reaction mix using a SYBR Green-based master mix.

Use validated primers for the ampC gene and a housekeeping gene (e.g., rpoD, clpX) for

normalization.[18]

Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial

denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

Include a melt curve analysis at the end of the run to verify the specificity of the amplified

product.

Data Analysis:

Determine the cycle threshold (Ct) values for ampC and the housekeeping gene for both

your test isolate and the reference strain.

Calculate the relative expression of ampC using the ΔΔCt method. The result will show the

fold-change in ampC expression in your resistant isolate relative to the susceptible control.

Question 6: What is a reliable method for assessing efflux pump activity phenotypically?
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Answer: A common and effective method is the ethidium bromide (EtBr) agar cartwheel

method.[19][20] This assay qualitatively assesses the ability of an isolate to efflux EtBr, a

known substrate of many RND-type efflux pumps in P. aeruginosa.

Experimental Protocol: Ethidium Bromide Cartwheel Assay

Prepare Plates: Prepare Mueller-Hinton agar plates containing increasing concentrations of

EtBr (e.g., 0 mg/L, 0.5 mg/L, 1.0 mg/L, 1.5 mg/L, 2.0 mg/L).[19]

Inoculate: Prepare a bacterial suspension of your test isolate and a control strain (e.g., a

known efflux-hyperproducer or a susceptible strain) adjusted to a 0.5 McFarland turbidity

standard.

Streak: Using a sterile swab, streak the bacterial suspensions from the center of the plate to

the edge in a radial "cartwheel" pattern.

Incubate: Incubate the plates at 37°C for 16-24 hours.

Visualize: View the plates under UV transillumination.

Interpret: Isolates with active efflux pumps will be able to grow at higher concentrations of

EtBr and will show less fluorescence (as the EtBr is pumped out). A strain with high efflux

activity will grow on plates with higher EtBr concentrations compared to a susceptible

control.[19]

Data Presentation
Table 1: Impact of Resistance Mechanisms on Ceftolozane/Tazobactam MICs

This table summarizes typical MIC changes associated with different resistance mechanisms.

Actual values can vary between strains.
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Mechanism
Example
Mutation(s)

Typical C/T
MIC (µg/mL)

Typical
Comparator
MIC Changes

Reference(s)

Baseline

(Susceptible)
Wild-Type PAO1 0.5/4 - [3]

AmpC

Overexpression

ampR (G154R),

dacB mutations
4/4 - 8/4

Increased

resistance to

ceftazidime,

piperacillin-

tazobactam

[1][3]

AmpC Structural

Change

E247K, G183D,

Δ(G229-E247)
32/4 - >128/4

Increased

resistance to

ceftazidime/aviba

ctam; may

restore

susceptibility to

imipenem,

piperacillin/tazob

actam

[1][5][6][12]

Efflux Pump

Upregulation

nfxB mutation

(MexCD-OprJ)
16/4 - 32/4

Increased

resistance to

fluoroquinolones

[13]

PBP3 Mutation R504C in ftsI >32/4

Cross-resistance

to

ceftazidime/aviba

ctam and

imipenem/releba

ctam

[21]

Acquired

Carbapenemase

blaVIM, blaIMP,

blaNDM
>256/4

High-level

resistance to all

β-lactams,

including

carbapenems

[22]
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Visualizations: Pathways & Workflows

Clinical Isolate
C/T MIC > 4/4 µg/mL

Screen for Carbapenemases
(e.g., PCR, Immunoassay)

Carbapenemase-mediated
Resistance

 Positive 

Carbapenemase Negative

 Negative 

Assess AmpC
1. qRT-PCR for ampC expression

2. Cloxacillin inhibition test

AmpC Overexpression
Detected?

Sequence ampC Gene

 Yes 

Assess Efflux Pumps
1. qRT-PCR (e.g., mexB, mexD)

2. EtBr accumulation assay

 No 

Structural AmpC Mutation?

Resistance likely due to
Structural AmpC Variant

(± Overexpression)

 Yes 

Resistance likely due to
AmpC Overexpression

 No 

Efflux Upregulation
Detected?

Sequence Other Targets
(e.g., ftsI for PBP3)

 No 

Resistance likely due to
Efflux Pump Upregulation

 Yes 

Resistance likely due to
Target Site Mutation (PBP3)

Click to download full resolution via product page

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1250060?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for Investigating C/T Resistance in P. aeruginosa.
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Caption: Simplified AmpC Regulation Pathway in P. aeruginosa.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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